Ethyl 2-((2-aminoethyl)thio)acetate
Overview
Description
Ethyl 2-((2-aminoethyl)thio)acetate is a chemical compound with the molecular formula C6H13NO2S . It is also known as Acetic acid, 2-[(2-aminoethyl)thio]-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 163.24 .Scientific Research Applications
Ethyl Acetate Production Techniques
Process Intensification Techniques for Ethyl Acetate : Ethyl acetate is extensively used as a solvent in various industries, including paints, coatings, and flavors. Research has explored various process intensification techniques for ethyl acetate production, such as Reactive Distillation and Microwave Reactive Distillation, highlighting the advantages of these methods in terms of energy efficiency and reduced capital investment. These advancements suggest potential application areas for related esters like Ethyl 2-((2-aminoethyl)thio)acetate in solvent production or in synthesizing flavors and fragrances (Patil & Gnanasundaram, 2020).
Ester Formation and Biodegradation
Ester Formation by Yeast : The formation of organic esters by microorganisms, such as yeast, is a well-documented process that contributes to the aroma profiles of fermented products. Understanding the mechanisms behind ester production by yeast could provide insights into optimizing conditions for producing specific esters, including this compound, for industrial applications (Tabachnick & Joslyn, 1953).
Biodegradation of Ethyl tert-Butyl Ether (ETBE) : Studies on the biodegradation of ETBE, a gasoline ether oxygenate, in soil and groundwater reveal the presence of microorganisms capable of degrading ETBE aerobically. This suggests a potential environmental fate for similar compounds, including this compound, emphasizing the importance of considering biodegradation pathways in environmental assessments (Thornton et al., 2020).
Toxicology and Environmental Impact
Toxicological Review of Ethyl tertiary-Butyl Ether (ETBE) : The toxicological profile of ETBE, detailing its low toxicity and rapid metabolism to less harmful substances, provides a model for assessing the safety and environmental impact of similar chemical compounds, including this compound. Understanding the toxicology of such compounds is crucial for their safe use in consumer products and industrial applications (Mcgregor, 2007).
Properties
IUPAC Name |
ethyl 2-(2-aminoethylsulfanyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-9-6(8)5-10-4-3-7/h2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYXDQPNEQSTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.